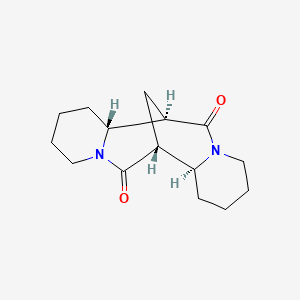
(-)-Ethotoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethotoin is a chiral anticonvulsant drug used primarily in the treatment of epilepsy. It belongs to the class of hydantoins and is known for its ability to stabilize neuronal membranes and reduce seizure activity. The compound is the enantiomer of ethotoin, meaning it has a specific three-dimensional arrangement that distinguishes it from its counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethotoin typically involves the resolution of racemic ethotoin. One common method is the use of chiral resolution agents to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or starting materials are used to preferentially produce the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-Ethotoin often involves large-scale chiral resolution techniques. These methods may include crystallization, chromatography, or the use of chiral auxiliaries. The goal is to achieve high purity and yield of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Ethotoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ®-Ethotoin to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted ethotoin compounds.
Wissenschaftliche Forschungsanwendungen
®-Ethotoin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and asymmetric synthesis techniques.
Biology: Researchers use ®-Ethotoin to investigate its effects on neuronal activity and membrane stabilization.
Medicine: The compound is studied for its anticonvulsant properties and potential use in treating other neurological disorders.
Industry: ®-Ethotoin is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
The mechanism of action of ®-Ethotoin involves its interaction with voltage-gated sodium channels in neuronal membranes. By binding to these channels, ®-Ethotoin stabilizes the inactive state of the channel, reducing the likelihood of repetitive firing and seizure activity. This action helps to prevent the spread of abnormal electrical activity in the brain, thereby controlling seizures.
Vergleich Mit ähnlichen Verbindungen
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Mephenytoin: Similar in structure and function to ®-Ethotoin but with different pharmacokinetic properties.
Fosphenytoin: A prodrug of phenytoin that is used for intravenous administration.
Uniqueness of ®-Ethotoin: ®-Ethotoin is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its enantiomer and other similar compounds. Its ability to selectively stabilize neuronal membranes makes it a valuable compound in the treatment of epilepsy and other neurological disorders.
Eigenschaften
CAS-Nummer |
41807-37-8 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(5R)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1 |
InChI-Schlüssel |
SZQIFWWUIBRPBZ-SECBINFHSA-N |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Isomerische SMILES |
CCN1C(=O)[C@H](NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
| 41807-37-8 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B1252738.png)





